Nonapeptide-1 acetate salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Nonapeptide-1 acetate salt is synthesized using recombinant genetic technology. The preparation involves the use of an intein variant, specifically the intein Wir Gp071, which ensures high yield and purity. This method involves the creation of a fusion protein through a recombinant expression vector that combines the intein Wir Gp071 with Nonapeptide-1 .

Analyse Chemischer Reaktionen

Nonapeptide-1 acetate salt undergoes several types of chemical reactions, including:

Inhibition of intracellular cyclic AMP (cAMP): This reaction is induced by alpha-melanocyte-stimulating hormone in melanocytes.

Inhibition of melanosome dispersion: This reaction is also induced by alpha-melanocyte-stimulating hormone in melanocytes, with an IC50 of 11 nanomolar.

Downregulation of specific proteins: This compound competes with alpha-melanocyte-stimulating hormone and downregulates the expression of melanocortin 1 receptor, tyrosinase, TRP1, TRP2, and MITF in human epidermal melanocytes and HaCaT cells.

Wissenschaftliche Forschungsanwendungen

Nonapeptide-1 acetate salt has a wide range of scientific research applications, including:

Skin pigmentation research: It is used to study the inhibition of melanin synthesis and the regulation of skin pigmentation

Steroid production regulation: It is utilized in research related to the regulation of steroid production in the adrenal gland.

Skin cancer research: This compound is used to investigate its potential role in skin cancer treatment.

Cosmetic industry: It is incorporated into skin care formulations to address concerns such as sunspots, freckles, and various forms of hyperpigmentation.

Wirkmechanismus

Nonapeptide-1 acetate salt exerts its effects by acting as a competitive antagonist of the melanocortin 1 receptor. It inhibits the action of alpha-melanocyte-stimulating hormone, which is responsible for increasing intracellular cyclic AMP levels and melanosome dispersion in melanocytes. By inhibiting these processes, this compound effectively reduces melanin synthesis . Additionally, it downregulates the expression of melanocortin 1 receptor, tyrosinase, TRP1, TRP2, and MITF, further contributing to its inhibitory effects on melanin production .

Vergleich Mit ähnlichen Verbindungen

Nonapeptide-1 acetate salt is unique in its high selectivity and potency as an antagonist of the melanocortin 1 receptor. Similar compounds include:

Alpha-melanocyte-stimulating hormone: Unlike this compound, this hormone stimulates melanin production.

Melanotan II: A synthetic analog of alpha-melanocyte-stimulating hormone that induces skin darkening.

Other melanocortin receptor antagonists: These compounds may have similar inhibitory effects on melanin synthesis but differ in their selectivity and potency.

This compound stands out due to its high affinity for the melanocortin 1 receptor and its effectiveness in inhibiting melanin synthesis without cytotoxicity .

Biologische Aktivität

Nonapeptide-1 acetate salt, also known as Melanostatine-5, is a synthetic peptide that serves as a selective antagonist of the melanocortin 1 receptor (MC1R). Its primary biological activity revolves around the regulation of melanin synthesis, making it significant in dermatological research and potential therapeutic applications for skin pigmentation disorders.

Nonapeptide-1 functions primarily by inhibiting the action of alpha-melanocyte-stimulating hormone (α-MSH), a peptide hormone that stimulates melanin production in melanocytes. The compound exhibits competitive antagonism at MC1R with a binding affinity (Ki) of 40 nM. This interaction leads to a reduction in intracellular cyclic AMP (cAMP) levels and inhibits melanosome dispersion induced by α-MSH, with IC50 values of 2.5 nM for cAMP inhibition and 11 nM for melanosome dispersion .

Effects on Melanin Synthesis

In vitro studies have demonstrated that this compound significantly reduces melanin synthesis in human epidermal melanocytes (HEM cells) and HaCaT keratinocyte cell lines. When treated with Nonapeptide-1 at concentrations of 20 μM over three days, there was a notable downregulation of key proteins involved in melanogenesis, including:

- MC1R

- Tyrosinase

- Tyrosinase-related protein 1 (TRP1)

- Tyrosinase-related protein 2 (TRP2)

- Microphthalmia-associated transcription factor (MITF)

These findings suggest that Nonapeptide-1 not only inhibits melanin production but also alters the expression of critical regulatory proteins involved in pigmentation .

Summary of Research Findings

| Study Type | Cell Lines Used | Concentration | Duration | Key Findings |

|---|---|---|---|---|

| In Vitro | HEM cells, HaCaT cells | 20 μM | 3 days | Downregulation of MC1R, tyrosinase, TRP1, TRP2, MITF |

| cAMP Inhibition | HEM cells | 0.1 nM - 1 μM | 30 min | IC50 = 2.5 nM for cAMP inhibition |

| Melanosome Dispersion | HEM cells | 20 μM | 3 days | IC50 = 11 nM for inhibition of α-MSH-induced dispersion |

Case Studies and Clinical Implications

Research indicates that Nonapeptide-1 may have potential applications in treating hyperpigmentation conditions such as melasma and post-inflammatory hyperpigmentation. In animal studies, the compound has shown efficacy in reducing pigmentation levels following UV exposure, suggesting its role as a protective agent against UV-induced skin damage .

A notable clinical study explored the effects of Nonapeptide-1 on skin pigmentation post-sun exposure. Patients treated with formulations containing Nonapeptide-1 exhibited a significant reduction in hyperpigmented areas compared to control groups. These results highlight its potential as a therapeutic agent for managing skin discoloration .

Eigenschaften

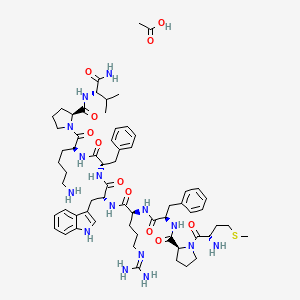

IUPAC Name |

acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIETVBVGJPGIIS-UYTYCWBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H91N15O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.